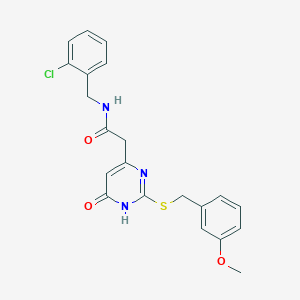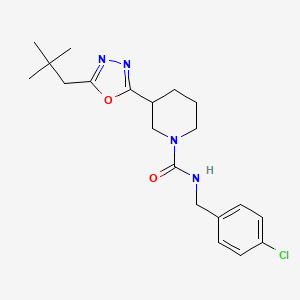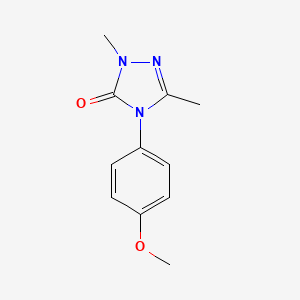![molecular formula C17H16N2O3 B2968127 methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate CAS No. 477543-83-2](/img/structure/B2968127.png)
methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves a condensation reaction . For instance, N - (substituted phenyl)-2- (3- (hydroxyimino) methyl)-1 H -indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1 H -indole carbaldehyde oxime and 2-chloro acetamide derivatives .Applications De Recherche Scientifique
Corrosion Inhibition
Methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate and its derivatives have been studied for their corrosion inhibitive properties. The compounds were found effective in inhibiting the corrosion of N80 steel in hydrochloric acid solution, demonstrating high inhibition efficiency that increased with the concentration of the inhibitors. These inhibitors are mixed type, showing both anodic and cathodic inhibition characteristics. The inhibitory action is supported by a variety of techniques including weight loss measurement, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), Fourier transform infrared (FTIR), UV-visible spectroscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM). Quantum chemical calculations provided further insights into the inhibitor efficiency, correlating the experimental findings with molecular structures (Yadav et al., 2016).
Fluorescence Probe Synthesis
Research into the fluorescence properties of benzimidazole derivatives, including compounds related to this compound, has shown potential applications in creating fluorescent probes. A specific compound was synthesized and demonstrated to coordinate with Zn2+, resulting in strong fluorescence. This capability suggests utility in the development of fluorescent markers and probes for various analytical and diagnostic applications, with significant fluorescence quantum yield and Stokes shift reported (Zheng Wen-yao, 2012).
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for antitumor activity. Notably, compounds with hydroxyl substitutions demonstrated significant anticancer effects against various cancer cell lines. The presence of hydroxyl groups, especially in specific positions on the phenyl ring, was crucial for enhancing inhibitory activity against cancer cells. This research indicates the potential of these compounds in developing new anticancer agents (Li et al., 2014).
Antibacterial and Antifungal Activities
Investigations into the antibacterial and antifungal effects of benzimidazole derivatives have identified compounds with significant activity against various microorganisms. These compounds, related to this compound, have shown potential as new agents for combating infectious diseases, with some derivatives displaying strong inhibitory effects against both bacteria and fungi (Salahuddin et al., 2017).
Mécanisme D'action
Target of Action
The compound, also known as methyl 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives, which this compound is a part of, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets to induce these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
One study mentions a compound with a similar structure having favorable pharmacokinetic properties and significant antitumor efficacy in vivo .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have various molecular and cellular effects.
Propriétés
IUPAC Name |
methyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-17(20)11-19-15-10-6-5-9-14(15)18-16(19)12-22-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLPEIYEKWLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2968044.png)
![4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2968046.png)

![4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile](/img/structure/B2968050.png)




![(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete](/img/structure/B2968057.png)
![5-Azaspiro[2.4]heptane-5-carbonyl chloride](/img/structure/B2968058.png)



